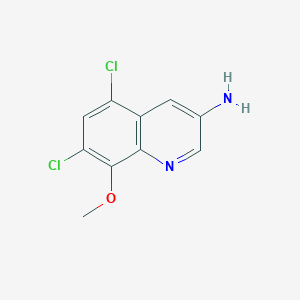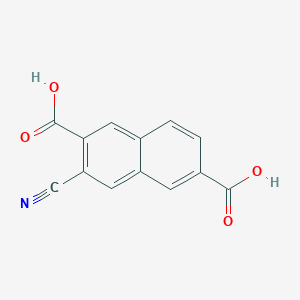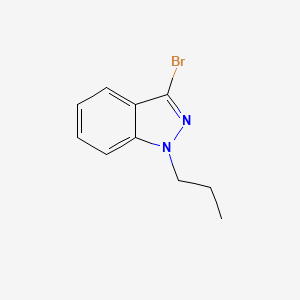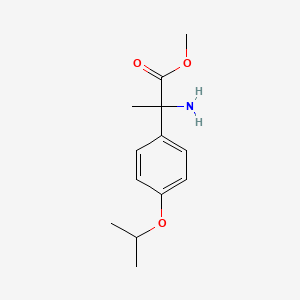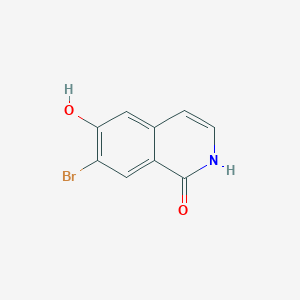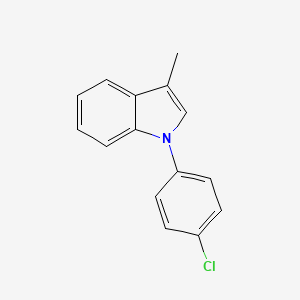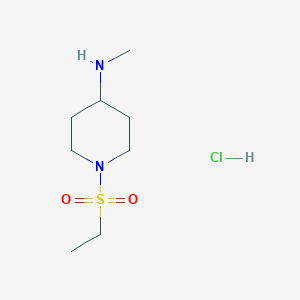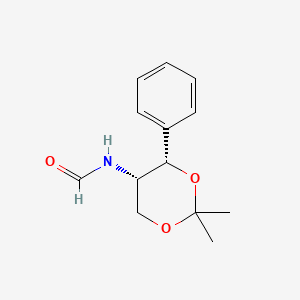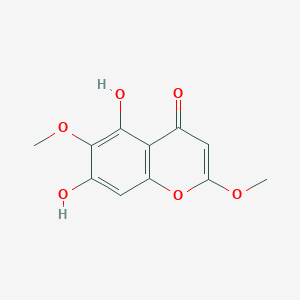![molecular formula C12H8N2O4 B11870419 [2,4'-Bipyridine]-2',6'-dicarboxylic acid](/img/structure/B11870419.png)
[2,4'-Bipyridine]-2',6'-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,4’-Bipyridine]-2’,6’-dicarboxylic acid is an organic compound that belongs to the family of bipyridines. Bipyridines are a group of compounds consisting of two pyridine rings connected by a single bond. This particular compound is notable for its two carboxylic acid groups attached to the 2’ and 6’ positions of one of the pyridine rings. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4’-Bipyridine]-2’,6’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine using a nickel catalyst under mild conditions . Another approach involves the decarboxylative cross-coupling of pyridyl carboxylates with aryl bromides . These reactions are usually carried out in the presence of catalysts such as palladium or platinum and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for bipyridine derivatives often involve large-scale catalytic processes. These methods are optimized for high yield and efficiency, often using continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
[2,4’-Bipyridine]-2’,6’-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts.
Reduction: Reduction reactions can convert it into different bipyridine derivatives.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include bipyridinium salts, reduced bipyridine derivatives, and various substituted bipyridines. These products have significant applications in coordination chemistry and materials science .
Scientific Research Applications
[2,4’-Bipyridine]-2’,6’-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the synthesis of advanced materials, including catalysts and photosensitizers.
Mechanism of Action
The mechanism of action of [2,4’-Bipyridine]-2’,6’-dicarboxylic acid involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic and redox reactions, influencing molecular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar coordination properties but different structural features.
4,4’-Bipyridine: Known for its use in the synthesis of viologens and coordination polymers.
3,4’-Bipyridine: Used in the development of pharmaceuticals for heart failure treatment.
Uniqueness
[2,4’-Bipyridine]-2’,6’-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its carboxylic acid groups enhance its solubility and ability to form hydrogen bonds, making it valuable in various applications .
Properties
Molecular Formula |
C12H8N2O4 |
|---|---|
Molecular Weight |
244.20 g/mol |
IUPAC Name |
4-pyridin-2-ylpyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)9-5-7(6-10(14-9)12(17)18)8-3-1-2-4-13-8/h1-6H,(H,15,16)(H,17,18) |
InChI Key |
UHOIEPIJIYNKJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dimethylbenzo[g]quinoline-5,10-dione](/img/structure/B11870341.png)

